molecular formula C8H8BrNO2 B1302078 Ethyl 6-bromopyridine-2-carboxylate CAS No. 21190-88-5

Ethyl 6-bromopyridine-2-carboxylate

Cat. No. B1302078
Key on ui cas rn: 21190-88-5
M. Wt: 230.06 g/mol
InChI Key: OONBOXSIWCBAHZ-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

This intermediate was prepared from ethyl-6-bromo-2-pyridinecarboxylate and cyclobutylzinc bromide in two steps according to the preparation of 6-cyclopentyl-benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclobutylzinc bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8](Br)[N:7]=1)=[O:5])C.[Br-].[CH:14]1([Zn+])[CH2:17][CH2:16][CH2:15]1.C1(C2C(C(O)=O)=CC=CC=2)CCCC1>>[CH:14]1([C:8]2[N:7]=[C:6]([C:4]([OH:3])=[O:5])[CH:11]=[CH:10][CH:9]=2)[CH2:17][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC=C1)Br
Name
cyclobutylzinc bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C1(CCC1)[Zn+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1=CC=CC=C1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCC1)C1=CC=CC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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